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Compound of Interest

Compound Name: Dimethylcyanamide

Cat. No.: B106446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dimethylcyanamide ((CH₃)₂NCN), a structurally simple yet chemically versatile molecule,

presents a fascinating reactivity profile stemming from the electronic interplay within its

cyanamide functional group. This technical guide delves into the core reactivity of

dimethylcyanamide, offering a comprehensive overview of its chemical behavior, supported

by quantitative data, detailed experimental methodologies, and visual representations of its

reaction pathways and potential biological significance.

Physicochemical and Spectroscopic Properties
A clear, colorless to yellowish liquid, dimethylcyanamide serves as a valuable building block in

organic synthesis. A summary of its key physical and spectroscopic properties is presented

below.

Table 1: Physicochemical Properties of Dimethylcyanamide
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Property Value Reference

Molecular Formula C₃H₆N₂ [1]

Molecular Weight 70.09 g/mol [1]

Boiling Point 161-163 °C [1]

Density 0.867 g/mL at 25 °C [1]

Refractive Index (n²⁰/D) 1.41 [1]

Table 2: Spectroscopic Data for Dimethylcyanamide

Technique
Key Peaks and
Assignments

Reference

¹H NMR

A single peak is expected for

the six equivalent protons of

the two methyl groups.

[2]

¹³C NMR

Signals are expected for the

methyl carbons and the nitrile

carbon.

[2]

Infrared (IR)

A strong, sharp absorption is

characteristic for the C≡N

stretching vibration, typically in

the range of 2220-2260 cm⁻¹.

[3]

Mass Spectrometry (EI)

The molecular ion peak [M]⁺ is

observed. Common

fragmentation patterns for N-

alkyl compounds may occur.

[1]

Core Reactivity Principles
The reactivity of dimethylcyanamide is governed by the dual electronic nature of the

cyanamide group. The nitrogen atom of the dimethylamino group acts as an electron-donating

group, increasing the electron density on the nitrile nitrogen and making it a potential
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nucleophile. Conversely, the carbon atom of the nitrile group is electrophilic and susceptible to

nucleophilic attack. This allows dimethylcyanamide to participate in a diverse array of

chemical transformations.

Dimethylcyanamide
((CH₃)₂N-C≡N)

Nucleophilic
Amine Nitrogen

Acts as a
Nucleophile

Electrophilic
Nitrile Carbon

Acts as an
Electrophile

Click to download full resolution via product page

Key Reaction Classes
Dimethylcyanamide is a versatile reagent in the synthesis of various organic compounds,

particularly heterocycles. Its key reactions include cycloadditions and nucleophilic additions.

Cycloaddition Reactions
Dimethylcyanamide readily participates in cycloaddition reactions, serving as a valuable

partner for the construction of five- and six-membered rings.

[3+2] Cycloadditions: These reactions typically involve the reaction of dimethylcyanamide
with 1,3-dipoles such as azides to form substituted triazoles. This class of reaction is a

cornerstone of "click chemistry" due to its high efficiency and specificity.[4]

[2+2+2] Cycloadditions: The co-cyclization of dimethylcyanamide with two alkyne units,

often catalyzed by transition metals like iron, provides an atom-economical route to highly

substituted 2-aminopyridines.[3] A notable example is the cyclotrimerization of

dimethylcyanamide itself to form hexamethylmelamine, which can be catalyzed by an

aluminium amide.[5]
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Table 3: Computationally Derived Activation Energies for Gold-Catalyzed Cycloaddition of

Dimethylcyanamide with an Enynamide

Reaction Pathway
Activation Free Energy
(kcal/mol)

Reference

Nucleophilic attack at C² of

enynamide
11.0 [6]

Nucleophilic attack at C¹ of

enynamide
20.7 [6]

Electrophilic hetero-Diels-Alder

cycloaddition
11.7 [6]

Note: These values are from a Density Functional Theory (DFT) study and represent

calculated, not experimentally determined, activation energies.

Diyne

Iron Catalyst

Dimethylcyanamide

2-Aminopyridine

Cycloaddition

Click to download full resolution via product page

Nucleophilic Addition Reactions
The electrophilic carbon of the nitrile group in dimethylcyanamide is susceptible to attack by

various nucleophiles. These reactions are fundamental to its use as a building block for more
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complex molecules. Dimethylcyanamide has been shown to be a more reactive substrate in

metal-mediated nucleophilic additions than simple alkylcyanides.[1]

Experimental Protocols
The following sections provide detailed methodologies for key reactions involving

dimethylcyanamide.

General Procedure for the Iron-Catalyzed [2+2+2]
Cycloaddition of Diynes and Cyanamides to form 2-
Aminopyridines
This procedure is adapted from a general method and may require optimization for specific

substrates.

Materials:

Diyne

Dimethylcyanamide

Iron catalyst (e.g., FeCl₂, Fe(acac)₃)

Reducing agent (e.g., Zn dust)

Ligand (e.g., a phosphine ligand)

Anhydrous solvent (e.g., THF, dioxane)

Procedure:

In a glovebox, to a dried Schlenk tube, add the iron catalyst and ligand.

Add the anhydrous solvent and stir the mixture at room temperature until a homogeneous

solution is formed.

Add the reducing agent and continue stirring.
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To this mixture, add the diyne followed by dimethylcyanamide.

The reaction mixture is then stirred at an appropriate temperature for a specified time,

monitoring the reaction progress by TLC or GC-MS.

Upon completion, the reaction is quenched, and the product is isolated and purified using

standard techniques such as extraction and column chromatography.

General Protocol for the Copper-Catalyzed Azide-Alkyne
[3+2] Cycloaddition (CuAAC)
This is a general "click chemistry" protocol that can be adapted for the reaction of an azide with

dimethylcyanamide (acting as the alkyne surrogate).

Materials:

Organic azide

Dimethylcyanamide

Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)

Solvent (e.g., t-BuOH/H₂O, DMF)

Procedure:

To a reaction vessel, add the organic azide, dimethylcyanamide, and the solvent.

Add the copper(I) catalyst. If using CuSO₄, add a reducing agent like sodium ascorbate to

generate the active Cu(I) species in situ.

Stir the reaction mixture at room temperature or with gentle heating. The reaction is often

complete within a few hours.

Monitor the reaction by TLC.

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction

after diluting the reaction mixture with water. Further purification can be achieved by
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recrystallization or column chromatography.[7]

Role in Drug Development and Signaling Pathways
While dimethylcyanamide itself is not a therapeutic agent, the cyanamide moiety is a

recognized pharmacophore. Derivatives of cyanamide have been investigated as inhibitors of

various enzymes.

A pertinent example is the inhibition of N-acylethanolamine acid amidase (NAAA). NAAA is a

cysteine hydrolase responsible for the degradation of the endogenous lipid mediator

palmitoylethanolamide (PEA).[5] PEA is an agonist of the peroxisome proliferator-activated

receptor-alpha (PPAR-α), a nuclear receptor that plays a key role in regulating inflammation

and pain.[5] By inhibiting NAAA, the levels of PEA are elevated, leading to increased activation

of the PPAR-α signaling pathway and subsequent anti-inflammatory and analgesic effects.[5][8]

A series of NAAA inhibitors incorporating an azetidine-nitrile (cyanamide) pharmacophore have

been developed, demonstrating potent and selective inhibition of the enzyme.[5]

Cyanamide-based
NAAA Inhibitor

NAAA

Inhibits

Click to download full resolution via product page

Safety and Handling
Dimethylcyanamide is a toxic and irritant compound. It is harmful if swallowed or inhaled and

can be absorbed through the skin. It reacts with water to produce toxic and flammable vapors.

Therefore, it should be handled with appropriate personal protective equipment, including

gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
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Conclusion
Dimethylcyanamide exhibits a rich and varied reactivity profile, making it a valuable tool in

synthetic organic chemistry. Its ability to act as both a nucleophile and an electrophile allows for

its participation in a wide range of reactions, most notably cycloadditions and nucleophilic

additions for the construction of heterocyclic systems. While the direct biological applications of

dimethylcyanamide are limited, the cyanamide functional group is a key feature in the design

of enzyme inhibitors, highlighting its relevance in medicinal chemistry and drug development. A

thorough understanding of its reactivity and safe handling are paramount for its effective and

responsible use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dimethylcyanamide | C3H6N2 | CID 15112 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

4. Click Chemistry [organic-chemistry.org]

5. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid
amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6. creative-diagnostics.com [creative-diagnostics.com]

7. mdpi.com [mdpi.com]

8. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

To cite this document: BenchChem. [The Dual Personality of a Nitrile: An In-Depth Reactivity
Profile of Dimethylcyanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106446#understanding-the-reactivity-profile-of-
dimethylcyanamide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b106446?utm_src=pdf-body
https://www.benchchem.com/product/b106446?utm_src=pdf-body
https://www.benchchem.com/product/b106446?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethylcyanamide
https://www.researchgate.net/figure/Schematic-diagram-presenting-the-signaling-pathways-of-PPARa-involved-in-the-mechanisms_fig1_47791947
https://www.creativebiolabs.net/ppar-signaling-pathway.htm
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://pubmed.ncbi.nlm.nih.gov/31761726/
https://pubmed.ncbi.nlm.nih.gov/31761726/
https://www.creative-diagnostics.com/ppar-signaling-pathway.htm
https://www.mdpi.com/1420-3049/17/11/13235
https://synapse.patsnap.com/article/what-are-naaa-inhibitors-and-how-do-they-work
https://www.benchchem.com/product/b106446#understanding-the-reactivity-profile-of-dimethylcyanamide
https://www.benchchem.com/product/b106446#understanding-the-reactivity-profile-of-dimethylcyanamide
https://www.benchchem.com/product/b106446#understanding-the-reactivity-profile-of-dimethylcyanamide
https://www.benchchem.com/product/b106446#understanding-the-reactivity-profile-of-dimethylcyanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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